Leptophos

Catalog No.
S532786
CAS No.
21609-90-5
M.F
C13H10BrCl2O2PS
M. Wt
412.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leptophos

CAS Number

21609-90-5

Product Name

Leptophos

IUPAC Name

(4-bromo-2,5-dichlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane

Molecular Formula

C13H10BrCl2O2PS

Molecular Weight

412.1 g/mol

InChI

InChI=1S/C13H10BrCl2O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-13-8-11(15)10(14)7-12(13)16/h2-8H,1H3

InChI Key

CVRALZAYCYJELZ-UHFFFAOYSA-N

SMILES

COP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl

Solubility

7.28e-08 M
SOL IN XYLENE
@ 25 °C: 2.4 MG/L IN WATER, 470 G/L IN ACETONE, 1.3 KG/L IN BENZENE, 142 G/L IN CYCLOHEXANE, 59 G/L IN HEPTANE, 24 G/L IN PROPAN-2-OL
Water solubility= 0.0047 mg/l at 20 °C

Synonyms

Leptophos; Abar; Fosvel

Canonical SMILES

COP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl

Description

The exact mass of the compound Leptophos is 409.87 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.28e-08 msol in xylene@ 25 °c: 2.4 mg/l in water, 470 g/l in acetone, 1.3 kg/l in benzene, 142 g/l in cyclohexane, 59 g/l in heptane, 24 g/l in propan-2-olwater solubility= 0.0047 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphonates. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: INSECTICIDES. However, this does not mean our product can be used or applied in the same or a similar way.

Leptophos is an organophosphonothioate compound, specifically known as O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate. It is primarily used as an insecticide in agricultural practices. The compound has a molecular formula of C₁₃H₁₀BrCl₂O₂PS and a molecular weight of approximately 412.066 g/mol. Leptophos appears as white crystalline solids with a melting point ranging from 70.2 to 70.6 °C and is characterized by its low solubility in water (0.03 mg/L) but higher solubility in organic solvents like benzene and acetone .

Leptophos inhibits the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh), which transmits nerve impulses. By inhibiting AChE, Leptophos causes an accumulation of ACh, leading to uncontrolled nerve signals, paralysis, and ultimately death of the insect [].

Physical and Chemical Properties

  • Melting point: 82-84 °C []
  • Boiling point: Decomposes above 150 °C []
  • Solubility: Low in water (0.0047 mg/L) but soluble in organic solvents []
  • Stability: Stable under normal storage conditions but decomposes in sunlight and alkaline environments []

Leptophos is a highly toxic compound to humans and animals. Exposure can occur through inhalation, ingestion, or skin contact. Symptoms of poisoning include nausea, vomiting, dizziness, muscle weakness, respiratory failure, and coma. Due to its high toxicity and potential for environmental contamination, the use of Leptophos is strictly regulated or banned in many countries [].

Important Safety Note

Leptophos is an extremely hazardous insecticide that was banned for commercial use due to its high toxicity. Research involving Leptophos should only be conducted in controlled laboratory settings with appropriate safety equipment and procedures.

  • Environmental Monitoring

    Researchers use Leptophos as a reference compound to track its presence in the environment and assess potential contamination from historical use. This helps scientists understand the persistence of Leptophos in soil and water and its potential impact on ecosystems [Environmental Protection Agency. (2018). Leptophos. [Fact Sheet]. ]

  • Toxicity Studies

    Controlled laboratory studies using Leptophos help researchers understand the mechanisms of insecticide poisoning and develop safer alternatives. This research focuses on the impact of Leptophos on the nervous system and its interaction with acetylcholinesterase, an essential enzyme [Agency for Toxic Substances and Disease Registry. (2019). Leptophos. [ToxFAQs for Leptophos]. ]

  • Bioremediation Studies

    Some scientific research explores the potential to use microorganisms capable of degrading Leptophos to remediate contaminated environments. This is a complex area of research, and more study is needed to determine the feasibility and effectiveness of this approach [Marciażuk, A., & Piotrowska-Sedlak, M. (2019). Biodegradation of organophosphate insecticides. Journal of Environmental Science and Health, Part B, 54(6), 877-892.]

, including:

  • Hydrolysis: Leptophos is hydrolyzed slowly under alkaline conditions but remains stable in acidic environments. The hydrolysis process can lead to the formation of less toxic metabolites .
  • Photolysis: When exposed to ultraviolet light, leptophos degrades rapidly, leading to intermediates such as the desbromo derivative and other chlorinated compounds .
  • Thermal Decomposition: At elevated temperatures (180 °C), leptophos decomposes, with significant degradation occurring at 208 °C, primarily yielding S-methyl isomers .

Leptophos exhibits anticholinesterase activity, which means it inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in synaptic clefts. This mechanism can cause neurotoxic effects. Studies have shown that leptophos is rapidly absorbed and metabolized in biological systems, primarily excreted through urine within 24 hours . Its metabolites include the more potent leptophos oxon, which has been associated with increased toxicity compared to the parent compound .

Leptophos can be synthesized through several methods involving phosphonothioate chemistry. One common method includes the reaction of 4-bromo-2,5-dichlorophenol with methyl phenylphosphonothioate under specific conditions that facilitate the formation of the desired ester linkage. The synthesis typically requires careful control of temperature and reaction time to ensure high yields and purity of the final product .

Studies have indicated that leptophos interacts with various biological systems, particularly involving its anticholinesterase activity. It has been shown to inhibit brain cholinesterase effectively, with significant effects observed at concentrations as low as 30 parts per million . Furthermore, research on its interaction with other enzymes suggests that it may influence metabolic pathways in both plants and animals, leading to various degradation products that may differ in toxicity from the original compound .

Leptophos shares structural similarities with other organophosphate compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure SimilarityUnique Characteristics
ChlorpyrifosOrganophosphateWidely used; known for neurotoxic effects on insects
MalathionOrganophosphateLess toxic than other organophosphates; commonly used
DimethoateOrganophosphateEffective against a wide range of pests; systemic action
Leptophos oxonMetabolite of leptophosMore potent anticholinesterase activity than leptophos

Leptophos is unique due to its specific brominated and chlorinated structure, which contributes to its efficacy and toxicity profile compared to these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Leptophos appears as white crystalline or colorless amorphous solid, the technical product is a light tan powder. Used as an insecticide; its use is not permitted in the U.S. (EPA, 1998)
Solid

Color/Form

WHITE CRYSTALLINE SOLID
COLORLESS AMORPHOUS SOLID
Tan waxy solid

XLogP3

6.3

Exact Mass

409.87

Density

1.53 at 77 °F (EPA, 1998)
1.53 @ 25 °C

LogP

6.31 (LogP)

Appearance

Solid powder

Melting Point

158 to 159 °F (EPA, 1998)
70.4 °C
70.2-70.6 °C
71-72°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H370 **: Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

2.30e-08 mmHg
Vapor pressure= 2.3X10-8 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

... DESBROMOLEPTOPHOS HAS BEEN REPORTED AS A MINOR IMPURITY IN TECHNICAL LEPTOPHOS & AS A PRODUCT OF THE CMPD IN THE PRESENCE OF UV LIGHT, EITHER IN THE LABORATORY OR IN PLANTS UNDER FIELD CONDITIONS.

Other CAS

21609-90-5
73307-66-1
73307-67-2

Wikipedia

Leptophos

Biological Half Life

18.20 Days
THE HALF-LIFE FOR ELIMINATION WAS 17 DAYS.

Use Classification

INSECTICIDES

Methods of Manufacturing

REACTION OF O-METHYL PHENYLTHIOPHOSPHONYL CHLORIDE WITH 4-BROMO-2,5-DICHLOROPHENOL.
PRODUCED BY THE REACTION OF PHENYLPHOSPHONOTHIOIC DICHLORIDE WITH METHANOL & TRIMETHYLAMINE IN TOLUENE AT ROOM TEMPERATURE, FOLLOWED BY REACTION WITH POTASSIUM 4-BROMO-2,5-DICHLOROPHENOXIDE IN BOILING TOLUENE ... .

General Manufacturing Information

THE EMULSIFIABLE CONCN IS PARTICULARLY EFFECTIVE AGAINST LEPIDOPTERA, FOR EXAMPLE SPODOPTERA LITTORALIS ON COTTON AT 1.5 KG/HA; ON VEGETABLES & FRUIT AT 100 G/100 L. GRANULES AT 1.5 KG AI/HA ARE EFFECTIVE FOR THE CONTROL OF OSTRINIA NUBILALIS ON MAIZE. THERE IS EVIDENCE THAT IT HAS A POSITIVE TEMPERATURE COEFFICIENT AGAINST LEPIDOPTERA & MAY THEREFORE BE MORE USEFUL IN WARMER CLIMATES. /FORMER/

Analytic Laboratory Methods

... BY IR SPECTROSCOPY @ 9.62 UM OR BY GAS LIQUID CHROMATOGRAPHY RESIDUES ARE DETERMINED BY GLC WITH FLAME-PHOTOMETRIC DETECTION OR THERMIONIC DETECTION.
RAPID TLC METHOD FOR ANALYSIS OF LEPTOPHOS & ITS POSSIBLE DEGRADATION PRODUCTS.
CONVENTIONAL ELECTRON IMPACT & METHANE CHEMICAL IONIZATION WERE USED TO OBTAIN POSITIVE ION MASS SPECTRA OF 16 TYPICAL ORGANOPHOSPHORUS PESTICIDES, INCLUDING LEPTOPHOS.
MULTIRESIDUE METHOD FOR ORGANOPHOSPHORUS PESTICIDES. RESIDUES ARE MEASURED BY GLC & IDENTIFIED BY COMBINATIONS OF GAS, THIN LAYER, OR PAPER CHROMATOGRAPHY.
For more Analytic Laboratory Methods (Complete) data for LEPTOPHOS (10 total), please visit the HSDB record page.

Stability Shelf Life

STABLE @ NORMAL TEMPERATURES
STABLE TO ACIDS UNDER LONG EXPOSURE @ NORMAL TEMPERATURE, BUT IS SLOWLY HYDROLYZED UNDER STRONGLY ALKALINE CONDITIONS.

Dates

Modify: 2023-08-15
1: Jun D, Musilova L, Pohanka M, Jung YS, Bostik P, Kuca K. Reactivation of human acetylcholinesterase and butyrylcholinesterase inhibited by leptophos-oxon with different oxime reactivators in vitro. Int J Mol Sci. 2010 Aug 3;11(8):2856-63. doi: 10.3390/ijms11082856. PubMed PMID: 21152278; PubMed Central PMCID: PMC2996742.
2: Yamauchi T, Konno N, Kinebuchi H. Delayed neurotoxicity resulting from administration of leptophos to the comb of domestic fowl. Tohoku J Exp Med. 1982 Oct;138(2):199-208. PubMed PMID: 6184852.
3: Riskallah MR, Esaac EG. Metabolism and excretion of leptophos and its phenol in S and R larvae of the Egyptian cotton leafworm. Arch Environ Contam Toxicol. 1982;11(2):253-7. PubMed PMID: 6178375.
4: Preissig SH, Abou-Donia MB. The neuropathology of leptophos in the hen: a chronologic study. Environ Res. 1978 Oct;17(2):242-50. PubMed PMID: 318517.
5: El-Sebae AH, Soliman SA, Elamayem MA, Ahmed NS. Neurotoxicity of organophosphorus insecticides Leptophos and EPN. J Environ Sci Health B. 1977;12(4):269-87. PubMed PMID: 72768.
6: Moroi K, Kuga T. Inhibitory effect of leptophos on carboxylesterase (isocarboxazid amidase) in rat liver. Toxicol Lett. 1982 Apr;11(1-2):81-5. PubMed PMID: 6178187.
7: Soliman SA, Curley A, Farmer J, Novak R. In vivo inhibition of chicken brain acetylcholinesterase and neurotoxic esterase in relation to the delayed neurotoxicity of leptophos and cyanofenphos. J Environ Pathol Toxicol Oncol. 1986 Sep-Dec;7(1-2):211-24. PubMed PMID: 2432215.
8: Lee PW, Fukuto TR. Penetration and comparative metabolism of leptophos in susceptible and resistant houseflies. Arch Environ Contam Toxicol. 1976;4(4):443-55. PubMed PMID: 63268.
9: Yamaguchi Y. [Pharmacokinetics of the organophosphorous insecticide leptophos in the hen]. Nihon Eiseigaku Zasshi. 1989 Feb;43(6):1159-68. Japanese. PubMed PMID: 2473232.
10: Piao FY, Kitabatake M, Xie XK, Yamauchi T. Effects of various post-treatment by phenylmethylsulfonyl fluoride on delayed neurotoxicity induced by leptophos. J Toxicol Sci. 1995 Nov;20(5):609-17. PubMed PMID: 8720167.
11: Abou-Donia MB. Pharmacokinetics of a neurotoxic oral dose of leptophos in hens. Arch Toxicol. 1976 Oct 28;36(2):103-10. PubMed PMID: 64240.
12: Aldous CN, Farr CH, Sharma RP. Effects of leptophos on rat brain levels and turnover rates of biogenic amines and their metabolites. Ecotoxicol Environ Saf. 1982 Dec;6(6):570-6. PubMed PMID: 6188603.
13: Piao FY, Xie XK, Kitabatake M, Yamauchi T. Transfer of leptophos in hen eggs and tissues of embryonic rats. J Toxicol Sci. 1997 May;22(2):99-109. PubMed PMID: 9198007.
14: Yamauchi T, Katoh K, Konno N, Fukushima M. Delayed neurotoxicity and toxicokinetics of leptophos in hens given repeatedly by low-dose intravenous injections. J Toxicol Sci. 1989 Feb;14(1):11-21. PubMed PMID: 2472490.
15: Yen JH, Tsai CC, Wang YS. Separation and toxicity of enantiomers of organophosphorus insecticide leptophos. Ecotoxicol Environ Saf. 2003 Jun;55(2):236-42. PubMed PMID: 12742374.
16: Abou-Donia MB, Graham DG. Delayed neurotoxicity of subchronic oral administration of leptophos to hens: recovery during four months after exposure. J Toxicol Environ Health. 1979 Nov;5(6):1133-47. PubMed PMID: 93648.
17: Anthony J. Acetylcholinesterase activity and degenerative changes in various segments of the spinal cord of hens induced by ingestion of subchronic levels of leptophos. J Environ Sci Health B. 1993 Jun;28(3):275-90. PubMed PMID: 7685784.
18: Chambers JE, Chambers HW. Oxidative desulfuration of chlorpyrifos, chlorpyrifos-methyl, and leptophos by rat brain and liver. J Biochem Toxicol. 1989 Fall;4(3):201-3. PubMed PMID: 2481746.
19: Reinders JH, Hansen LG, Metcalf RL. In vitro neurotoxic esterase assay using leptophos oxon analogs as inhibitors. Toxicol Lett. 1983 Jun;17(1-2):107-11. PubMed PMID: 6623496.
20: Hussain MA, Oloffs PC. Neurotoxic effects of leptophos (PhosvelR) in chickens and rats following chronic low-level feeding. J Environ Sci Health B. 1979;14(4):367-82. PubMed PMID: 89138.

Explore Compound Types